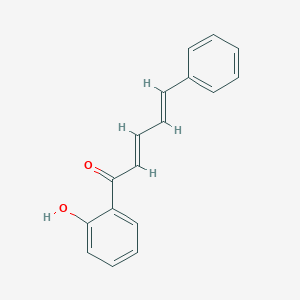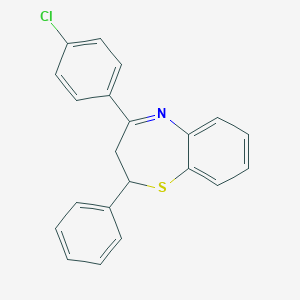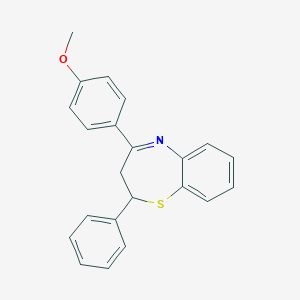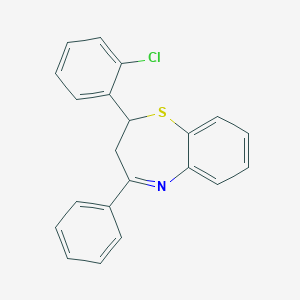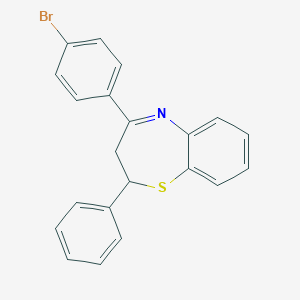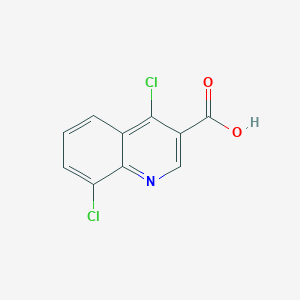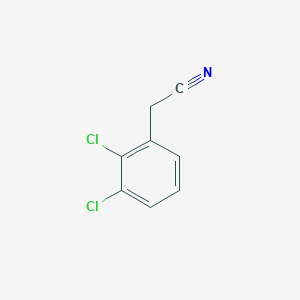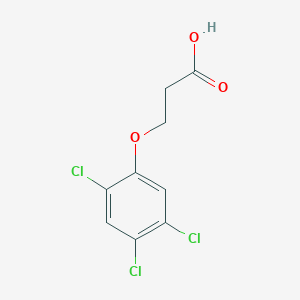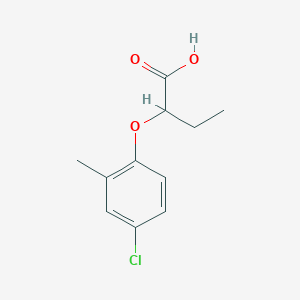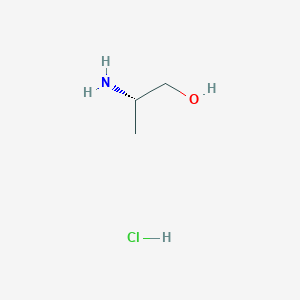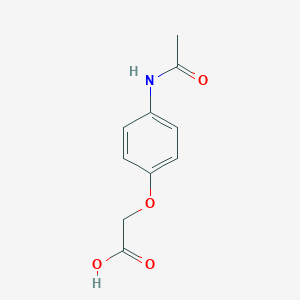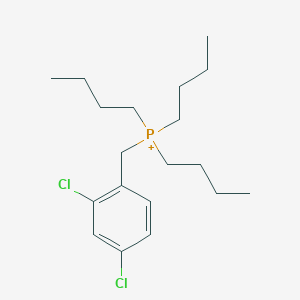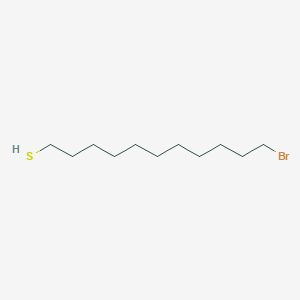
11-溴-1-十一烷硫醇
描述
11-Bromo-1-undecanethiol is a bromo-terminated alkanethiol with the molecular formula C11H23BrS and a molecular weight of 267.27 g/mol . This compound is known for forming self-assembled monolayers (SAMs) on various surfaces, which can modify surface characteristics by forming bonds between sulfur groups and surface atoms .
科学研究应用
11-Bromo-1-undecanethiol has a wide range of applications in scientific research:
作用机制
Target of Action
The primary target of 11-Bromo-1-undecanethiol, also known as 11-Bromoundecane-1-thiol, is the surface of various materials, particularly gold nanoparticles . The compound forms a bond between its sulfur groups and the atoms on the surface, modifying the surface characteristics .
Mode of Action
11-Bromo-1-undecanethiol interacts with its targets by forming a self-assembled monolayer (SAM) on the surface . This bromo-terminated alkanethiol modifies the surface characteristics by forming a bond between its sulfur groups and the surface atoms .
Biochemical Pathways
It’s known that the compound can be used in the synthesis of gasotransmitters when mixed with dodecanethiol .
Result of Action
The primary result of 11-Bromo-1-undecanethiol’s action is the formation of a protective SAM on gold nanoparticles . This modification can potentially be used in biomedical applications for the fabrication of in vivo sensors .
准备方法
Synthetic Routes and Reaction Conditions: 11-Bromo-1-undecanethiol can be synthesized through the bromination of 1-undecanethiol. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled conditions . The reaction proceeds as follows:
C11H23SH+Br2→C11H23BrS+HBr
Industrial Production Methods: Industrial production of 11-Bromo-1-undecanethiol follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
Types of Reactions:
Substitution Reactions: 11-Bromo-1-undecanethiol can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiolate (RS-) ions.
Oxidation Reactions: The thiol group in 11-Bromo-1-undecanethiol can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and sodium thiolate (NaSR).
Major Products:
Substitution Reactions: Products include 11-hydroxy-1-undecanethiol, 11-amino-1-undecanethiol, and 11-thioalkyl-1-undecanethiol.
Oxidation Reactions: Products include 11-undecyl disulfide and 11-undecyl sulfonic acid.
相似化合物的比较
11-Mercapto-1-undecanol: Similar to 11-Bromo-1-undecanethiol but with a hydroxyl group instead of a bromine atom.
11-Amino-1-undecanethiol: Contains an amino group instead of a bromine atom.
11-Mercaptoundecanoic acid: Contains a carboxylic acid group instead of a bromine atom.
Uniqueness: 11-Bromo-1-undecanethiol is unique due to its bromo-termination, which allows for specific and versatile chemical modifications. The bromine atom can be easily substituted with various nucleophiles, making it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
11-bromoundecane-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23BrS/c12-10-8-6-4-2-1-3-5-7-9-11-13/h13H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVISLWYYHGTTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCS)CCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00614404 | |
| Record name | 11-Bromoundecane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00614404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116129-34-1 | |
| Record name | 11-Bromoundecane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00614404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-Bromo-1-undecanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 11-bromo-1-undecanethiol form a self-assembled monolayer on gold, and what happens to the monolayer when exposed to an electron beam?
A1: 11-Bromo-1-undecanethiol molecules spontaneously organize and bind to gold surfaces through a strong sulfur-gold interaction. This forms a well-ordered monolayer with the alkyl chains extending outward. [] When exposed to a low-energy electron beam (~30 eV), the molecular bonds within the SAM are broken, leading to damage and potential desorption of the molecules. This damage was successfully monitored in real-time using metastable excited helium atoms without causing further damage to the monolayer. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

